

## ENMD-2076: A Technical Guide to a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

Get Quote

## An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ENMD-2076, a potent, orally bioavailable, multi-targeted kinase inhibitor. The document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Properties**

ENMD-2076 is a synthetic small molecule belonging to the 2,4-diaminopyrimidine class of compounds.[1] Its chemical structure is characterized by a central pyrimidine ring, which serves as a scaffold for various functional groups that contribute to its kinase inhibitory activity.

Table 1: Chemical Identifiers and Properties of ENMD-2076



| Property          | Value                                                                                                                   |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine (2R,3R)-2,3-dihydroxysuccinate[2] |  |
| Molecular Formula | C21H25N7[3]                                                                                                             |  |
| Molecular Weight  | 375.47 g/mol [3]                                                                                                        |  |
| CAS Number        | 934353-76-1[3]                                                                                                          |  |
| SMILES String     | CC1=CC(NC2=NC(/C=C/C3=CC=CC=C3)=NC(<br>N4CCN(CC4)C)=C2)=NN1[3]                                                          |  |
| Appearance        | White to light yellow solid[3]                                                                                          |  |

Table 2: Solubility of ENMD-2076

| Solvent | Solubility               |  |
|---------|--------------------------|--|
| DMSO    | ≥ 31 mg/mL (82.56 mM)[3] |  |
| Water   | Insoluble[4]             |  |
| Ethanol | Insoluble[4]             |  |

## Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

ENMD-2076 exerts its anti-cancer effects by targeting several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[5][6] Its primary targets are Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and FMS-like tyrosine kinase 3 (Flt3).[7]

## **Inhibition of Aurora Kinase Signaling**

ENMD-2076 is a potent inhibitor of Aurora kinases, particularly Aurora A, which are serine/threonine kinases that play a critical role in mitotic progression.[5][8] By inhibiting Aurora



A, ENMD-2076 disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.[1]



Click to download full resolution via product page

ENMD-2076 inhibits Aurora A, leading to G2/M arrest and apoptosis.



## Disruption of Angiogenesis via VEGFR Inhibition

ENMD-2076 targets VEGFRs, key receptors in the signaling pathway of VEGF, a potent proangiogenic factor. By inhibiting VEGFR, ENMD-2076 blocks the downstream signaling cascade, including the PI3K/Akt and MAPK pathways, thereby inhibiting endothelial cell proliferation and migration, which are essential for the formation of new blood vessels.[9][10]





Click to download full resolution via product page

ENMD-2076 inhibits VEGFR, blocking pro-angiogenic signaling.

## Targeting Hematological Malignancies through Flt3 Inhibition

ENMD-2076 is also a potent inhibitor of Flt3, a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML).[11][12] Inhibition of Flt3 by ENMD-2076 blocks downstream signaling pathways such as STAT5, PI3K/Akt, and MAPK, leading to the suppression of leukemic cell proliferation and survival.[13]



Click to download full resolution via product page

ENMD-2076 inhibits Flt3 signaling in hematological malignancies.



## **Biological Activity and Efficacy**

The multi-targeted nature of ENMD-2076 results in a broad spectrum of anti-cancer activity across various tumor types.[2] Its efficacy has been demonstrated through numerous in vitro and in vivo studies.

Table 3: In Vitro Kinase Inhibitory Activity of ENMD-2076 (IC50 values)

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| Flt3          | 1.86[7]   |
| Aurora A      | 14[7]     |
| VEGFR2/KDR    | 58.2[7]   |
| VEGFR3/Flt4   | 15.9[7]   |
| FGFR1         | 92.7[7]   |
| FGFR2         | 70.8[7]   |
| Src           | 56.4[7]   |
| PDGFRα        | 56.4[7]   |

Table 4: In Vitro Anti-proliferative Activity of ENMD-2076 (IC50 values)

| Cell Line                   | Cancer Type      | IC50 (μM)                       |
|-----------------------------|------------------|---------------------------------|
| MV4:11                      | Leukemia         | 0.025 - 0.53[3]                 |
| HT29                        | Colon Carcinoma  | Not specified, but effective[3] |
| A375                        | Melanoma         | Not specified, but effective[3] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 2.99 - 7.06[5]                  |

# Experimental Protocols In Vitro Kinase Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against target kinases.[5]

#### Methodology:

- Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2) are used.
- Assays are performed in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- ENMD-2076 is serially diluted to a range of concentrations.
- The kinase, a specific peptide substrate, and ATP (at a concentration near the Km for each enzyme) are incubated with the various concentrations of ENMD-2076.
- Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (33P-ATP) or fluorescence-based assays.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the ENMD-2076 concentration and fitting the data to a sigmoidal dose-response curve.[5]

## **Cell Proliferation Assay (Sulforhodamine B Assay)**

Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines. [5]

#### Methodology:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of ENMD-2076 for a specified period (e.g., 72 hours).
- After treatment, the cells are fixed with trichloroacetic acid.
- The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.



- Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.
- The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
- The percentage of cell growth inhibition is calculated relative to untreated control cells.[5]

## In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.[14]

#### Methodology:

- Human cancer cells (e.g., HT-29 colon cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[14]
- Tumors are allowed to grow to a palpable size.
- The mice are then randomized into control and treatment groups.
- ENMD-2076 is administered orally at various doses (e.g., 100 or 200 mg/kg) daily for a defined period (e.g., 28 days). The vehicle used for administration is typically sterile water. [14]
- Tumor volume is measured regularly using calipers.
- At the end of the study, the tumors are excised and may be used for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[14]





Click to download full resolution via product page

A typical preclinical experimental workflow for evaluating ENMD-2076.

## **Synthesis Overview**

While a detailed, step-by-step synthesis protocol for ENMD-2076 is proprietary, its structure as a 2,4-diaminopyrimidine derivative suggests a synthetic route common for this class of compounds. The synthesis of such molecules often involves the condensation of a guanidine derivative with a  $\beta$ -dicarbonyl compound or its equivalent.[15] A plausible general approach would involve the sequential reaction of a substituted pyrimidine with different amines to introduce the side chains at the 2 and 4 positions.

### **Conclusion**

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the disruption of key signaling pathways in cancer. Its potent in vitro and in vivo activity against a range of tumor types highlights its potential as a therapeutic agent. This technical guide provides a solid foundation of its chemical and biological properties for



researchers and drug development professionals seeking to further explore its therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors
   MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The radiosensitizing effect of the aurora kinase inhibitors, ENMD-2076, on canine mast cell tumors in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Pyrimidine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [ENMD-2076: A Technical Guide to a Multi-Targeted Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139454#enmd-2076-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com